2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione
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Overview
Description
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole core, which is a bicyclic structure containing nitrogen, and a phenyl group substituted with a hydroxy group and an amino-methyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the isoindole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Scientific Research Applications
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Shares a similar phenyl structure with an amino and hydroxy group but lacks the isoindole core.
2-Aminothiazole-4-carboxylate: Contains an amino group and a thiazole ring, differing in the heterocyclic core structure.
Uniqueness
What sets 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione apart is its isoindole core, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[(4-hydroxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c18-11-7-5-10(6-8-11)16-9-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-8,16,18H,9H2 |
InChI Key |
BJICDFLREVNSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)O |
Origin of Product |
United States |
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